

Introduction to H-Gln(Trt)-OH in Solid-Phase Peptide Synthesis

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Compound Focus: H-Gln(Trt)-OH

CAS No.: 102747-84-2

Cat. No.: S726842

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H-Gln(Trt)-OH, specifically **Fmoc-Gln(Trt)-OH**, is a protected glutamine derivative essential for solid-phase peptide synthesis (SPPS), particularly using the Fmoc/t-Bu strategy [1]. The **trityl (Trt) group** protects the side-chain amide of glutamine, preventing side reactions during synthesis. This derivative offers two significant advantages: **greater solubility in polar aprotic solvents** like DMF and NMP compared to unprotected Fmoc-Gln-OH, and **prevention of dehydration** of the glutamine side chain to form a nitrile byproduct, especially when carbodiimide activation reagents are used [2].

Properties and Handling of Fmoc-Gln(Trt)-OH

Table 1: Physicochemical Properties of Fmoc-Gln(Trt)-OH

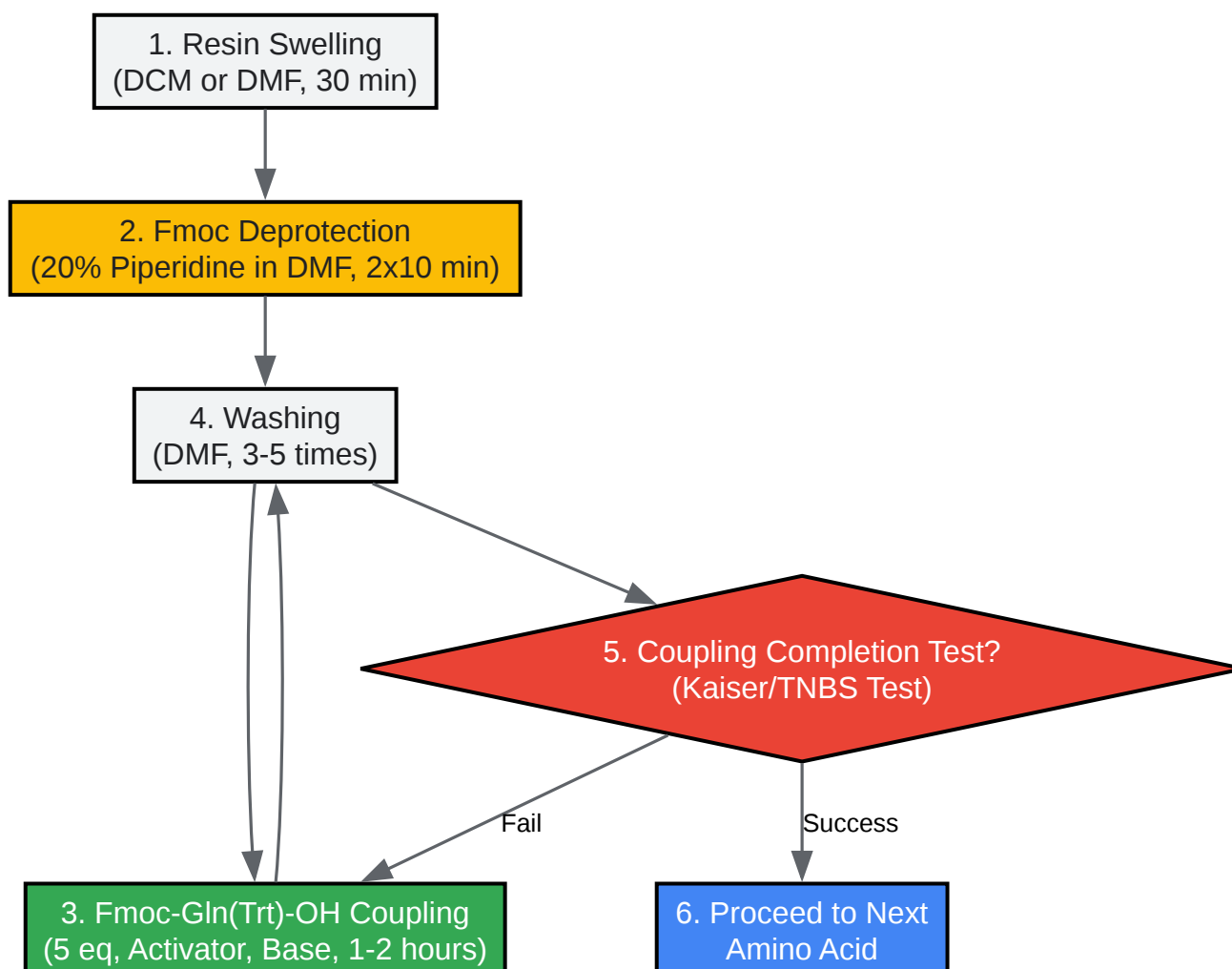
Property	Specification
CAS Number	132327-80-1 [2] [3]
Molecular Formula	C ₃₉ H ₃₄ N ₂ O ₅ [2] [3]
Molecular Weight	610.70 g/mol (catalog data) [3] or 810.7 g/mol (alternative data) [2]
IUPAC Name	(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-oxo-5-(tritylamino)pentanoic acid [3]
Protection Scheme	N α -amino: Fmoc; Side-chain amide: Trt [2]

Property	Specification
Key Advantage	Prevents dehydration and improves solubility [2]

Detailed Synthesis Protocol

This protocol outlines the incorporation of Fmoc-Gln(Trt)-OH using standard Fmoc-SPPS on an automated synthesizer [1] [4].

Workflow Overview



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Materials and Reagents

- **Resin:** Fmoc-protected, appropriately loaded (e.g., Wang resin, Rink amide resin)
- **Fmoc-Gln(Trt)-OH:** 5 equivalents relative to resin loading [4]
- **Activation Reagents:** HBTU, HATU, or TBTU (5 eq) [4]
- **Base:** N,N-Diisopropylethylamine (DIPEA, 10 eq) [4]
- **Solvent:** High-quality, anhydrous DMF or NMP
- **Fmoc Deprotection:** 20% piperidine in DMF
- **Wash Solvents:** DMF, DCM, Methanol

Step-by-Step Procedure

- **Resin Preparation:** Swell the resin in DCM or DMF for at least 30 minutes.
- **Fmoc Deprotection:** Remove the Fmoc group from the N-terminal with 20% piperidine in DMF (2 treatments of 10 minutes each). Wash thoroughly with DMF.
- **Activation Solution:** Dissolve Fmoc-Gln(Trt)-OH (5 eq) and activator (5 eq) in a minimal volume of DMF or NMP. Add DIPEA (10 eq), mix thoroughly, and immediately add to the resin [4].
- **Coupling Reaction:** Agitate the reaction mixture for 1-2 hours at room temperature [4].
- **Completion Check:** Test for free amines using the Kaiser (ninhydrin) test or TNBS test. If the test is positive (incomplete coupling), repeat the coupling step with fresh reagents.
- **Washing:** After successful coupling, wash the resin with DMF (3-5 times).
- **Cycle Continuation:** Proceed to the next Fmoc deprotection and coupling cycle.

Overcoming Synthetic Challenges

A common challenge in SPPS is **peptide chain aggregation**, which can lead to incomplete coupling or deprotection. Sequences with stretches of hydrophobic amino acids or those forming intra-chain hydrogen bonds are particularly prone [4].

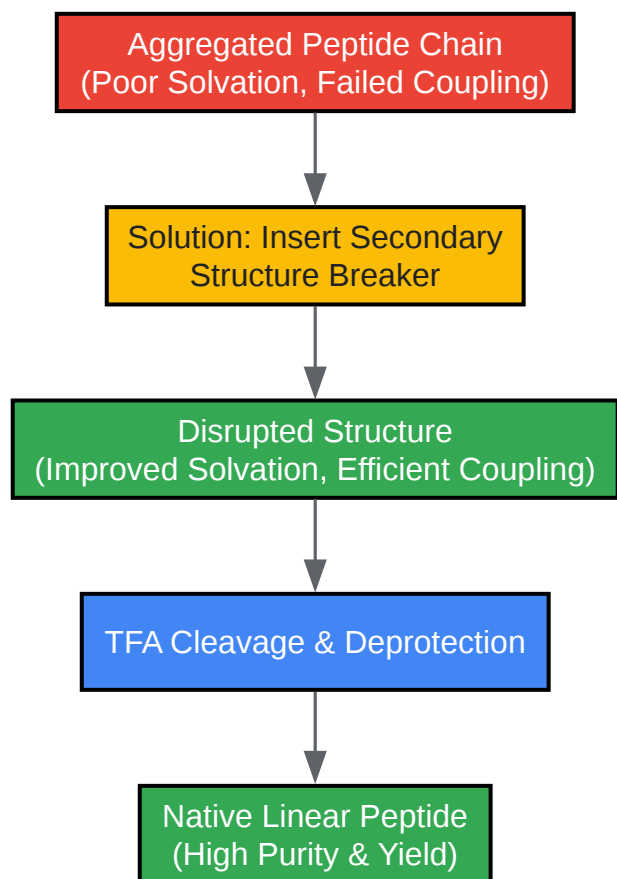
Table 2: Strategies to Mitigate Aggregation

Strategy	Application with Fmoc-Gln(Trt)-OH	Recommendation
Solvent Optimization	Use DMF, NMP, or DMSO; "Magic Mixture" solvent cocktails [4]	Increase solubility of growing peptide chain.

Strategy	Application with Fmoc-Gln(Trt)-OH	Recommendation
Resin Choice	PEG-based resins (NovaSyn TG, PEGA) or low-loading polystyrene resins [4]	Improve solvation and reduce inter-chain interactions.
Backbone Amide Protection	Incorporate pseudoproline dipeptides or Dmb dipeptides 5-6 residues apart [4]	Disrupt secondary structure formation. Highly effective.
Coupling Power	Use powerful activators like HATU or HCTU [4]	Ensure efficient coupling in difficult sequences.

Using Structure-Breaking Surrogates

For problematic sequences, incorporate **pseudoproline dipeptides** (for Ser, Thr, Cys) or **Dmb dipeptides** 5-6 residues apart. These surrogates act as temporary "structure breakers," improving coupling efficiency and crude product purity. The native sequence is regenerated during final TFA cleavage [4].



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Cleavage, Deprotection, and Analysis

Global Cleavage and Deprotection

- **Cleavage Cocktail:** TFA/Water/TIS (95:2.5:2.5) is standard [4]. For peptides rich in Cys, Met, or Trp, use alternative scavengers.
- **Reaction Time:** Typically 2-4 hours. The Trt group is **highly acid-labile** and removes rapidly.
- **Precipitation:** After cleavage, precipitate the crude peptide in cold diethyl ether.
- **Analysis:** Analyze the crude product by analytical RP-HPLC and MS (MALDI-TOF or ESI) for identity and purity assessment [1] [5].

Quality Control and Purification

- **Analytical RP-HPLC:** Use a C18 column with a water-acetonitrile gradient and 0.1% TFA to assess crude purity [5].
- **Mass Spectrometry:** Confirm the identity of the target peptide.
- **Preparative RP-HPLC:** Purify using a C18 column with a shallow water-acetonitrile gradient. The intrinsic hydrophilicity/hydrophobicity of amino acids guides method development [5].

Table 3: RP-HPLC Side-Chain Hydrophilicity/Hydrophobicity Coefficients

Amino Acid	Relative Hydrophobicity at pH 2.0	Relative Hydrophobicity at pH 7.0
Trp	32.4	33.0
Phe	29.1	30.1
Leu	23.3	24.6
Val	13.4	15.0
Met	15.7	17.3
Gln	0.6	1.6

Amino Acid	Relative Hydrophobicity at pH 2.0	Relative Hydrophobicity at pH 7.0
Ser	0.0	1.2
Asp	1.6	0.8
Glu	2.8	0.4
Lys	2.8	2.0
Arg	0.6	4.1
His	0.0	4.7
Gly	0.0	0.0

Data derived from Ref. [5]. Higher values indicate greater hydrophobicity. Gln is relatively hydrophilic.

Conclusion

Fmoc-Gln(Trt)-OH is a crucial building block for incorporating glutamine into synthetic peptides. Its superior solubility and protection against dehydration make it the preferred choice over the unprotected analog. Success relies on proper handling, using adequate activation, and implementing strategies like pseudoprolines to counteract aggregation. Following this protocol and leveraging the provided troubleshooting guide will enable researchers to reliably synthesize high-quality peptides containing glutamine.

References

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